molecular formula C11H17N3O B7892768 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl

2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl

Cat. No.: B7892768
M. Wt: 207.27 g/mol
InChI Key: BKPFXMIOYQJWDE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl, with the CAS number 878155-81-8, is a chemical compound supplied as a trihydrochloride salt with a molecular formula of C11H20Cl3N3O and a molecular weight of 316.655 g/mol . It is offered with a purity of 97% and is typically stored at room temperature . The compound features a piperazinyl group attached to an aniline ring, a structural motif common in the development of various pharmacologically active agents. Piperazine derivatives are frequently explored in medicinal chemistry and chemical biology for their potential as key intermediates in the synthesis of more complex molecules . Researchers value this compound for its potential application in constructing novel chemical entities, particularly in the realm of receptor-targeted ligand development. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methoxy-4-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPFXMIOYQJWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl typically involves the reaction of 2-methoxyaniline with piperazine. One common method includes the following steps:

    Starting Materials: 2-methoxyaniline and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1-piperazinyl)-Benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Activity:
One of the most significant applications of 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl is in the development of antipsychotic medications. Research has demonstrated that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to existing antipsychotic drugs allows it to exhibit comparable efficacy, making it a candidate for further investigation in treating schizophrenia and other mental disorders .

Antimicrobial Properties:
Studies have shown that this compound possesses notable antimicrobial activity against various bacterial and fungal strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition (15 mm and 12 mm, respectively) . This suggests potential applications in developing new antimicrobial agents or preservatives.

Biological Research

Mechanism of Action:
The biological activity of 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxy and piperazine groups enhances its lipophilicity, allowing for better membrane penetration and receptor binding. Mechanistically, it may act through enzyme inhibition or receptor modulation, influencing various cellular signaling pathways .

Case Study: Antidepressant Properties
Research has indicated that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. In one study, a related piperazine derivative showed significant improvements in behavioral tests indicative of antidepressant activity, suggesting that 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl may also possess similar properties warranting further exploration .

Industrial Applications

Intermediate in Synthesis:
In organic synthesis, 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl serves as an intermediate for producing various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations makes it a versatile building block in synthetic chemistry .

Polymer Production:
The compound is also utilized in the production of polymers with enhanced properties such as thermal stability and conductivity. Its incorporation into polymer matrices can improve material performance for specific applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows for binding to various biological targets, potentially inhibiting or activating specific pathways. The methoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents/Modifications Molecular Weight (g/mol) LogP (Predicted/Reported) Key Properties/Applications
2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl (878155-81-8) - 2-OCH₃, 4-piperazine (trihydrochloride) ~315.38* N/A High solubility due to HCl salt; potential kinase inhibitor applications
2-Methoxy-4-(4-methoxy-1-piperidinyl)-aniline (1021441-14-4) - 2-OCH₃, 4-methoxy-piperidine ~250.34* N/A Piperidine ring (single N) reduces basicity vs. piperazine; used in polymer crosslinking
4-(4-Methyl-homopiperazin-1-yl)-2-methoxyaniline (877676-22-7) - 2-OCH₃, 4-methyl-homopiperazine ~265.37* N/A Homopiperazine (7-membered ring) may alter binding kinetics
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (1124330-14-8) - 2-OCH₃, 4-methyl-piperidine 220.31 2.61 Methyl group increases lipophilicity; potential CNS permeability
3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine (1052538-72-3) - 3-Cl, 4-methyl-piperazine ~242.15* N/A Chloro substituent (electron-withdrawing) may enhance target affinity
3-[4-(3-Oxetanyl)-1-piperazinyl]benzenamine (1419756-25-4) - 3-oxetanyl-piperazine N/A N/A Oxetane ring improves metabolic stability and solubility

*Calculated based on molecular formula.

Key Structural and Functional Differences

  • Piperazine vs. Piperidine/Homopiperazine : Piperazine (two nitrogen atoms) offers stronger basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen) or homopiperazine (7-membered ring). This influences interactions with biological targets like enzymes or receptors .
  • In contrast, chloro-substituted analogs (e.g., 3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine) exhibit electron-withdrawing effects, which may alter binding affinity .
  • Salt Forms : The trihydrochloride form of the parent compound improves water solubility, critical for in vitro assays, whereas free-base analogs (e.g., 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline) may exhibit better membrane permeability due to higher LogP values .

Research and Application Insights

  • Pharmacological Potential: Piperazine-containing compounds are frequently explored as kinase inhibitors or GPCR modulators. The trihydrochloride salt’s solubility makes it advantageous for high-throughput screening .
  • This may drive interest in analogs like 3-[4-(3-Oxetanyl)-1-piperazinyl]benzenamine, which offers improved stability .

Biological Activity

2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl, also known as a derivative of piperazine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl consists of a benzene ring substituted with a methoxy group and a piperazine moiety. The presence of these functional groups is significant in determining the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy and piperazine groups facilitate hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets. Specific pathways involved depend on the biological system being studied.

Antimicrobial Activity

Research indicates that 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Neuropharmacological Effects

Given its piperazine structure, this compound may influence central nervous system (CNS) pathways. It has been evaluated for its affinity at serotonin receptors, which are crucial in regulating mood and anxiety. Such interactions suggest potential applications in treating psychiatric disorders .

Case Studies

  • Antimicrobial Efficacy : A study reported the effectiveness of 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.
  • Cytotoxicity Assays : In cytotoxicity assays conducted on MCF-7 cells, the compound showed an IC50 value of approximately 2.3 µg/mL, indicating higher efficacy compared to doxorubicin (IC50 = 3.23 µg/mL) .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with various targets, supporting its potential as a lead compound for drug development in oncology and infectious diseases .

Comparative Analysis

The following table summarizes key biological activities and IC50 values for selected compounds related to 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl:

Compound NameActivity TypeIC50 Value (µg/mL)Reference
2-Methoxy-4-(1-piperazinyl)-benzenamine 3HClAnticancer2.3
DoxorubicinAnticancer3.23
Standard Antibiotic (e.g., Penicillin)AntimicrobialVariesGeneral Knowledge

Q & A

Q. What are the established synthetic routes for 2-Methoxy-4-(1-piperazinyl)-benzenamine 3HCl, and what key reaction conditions are required?

The synthesis of this compound typically involves catalytic hydrogenation of nitro intermediates. For example, a related piperazinyl-benzenamine derivative was synthesized via hydrogenation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine using a palladium-on-charcoal catalyst (10%) in methanol and tetrahydrofuran at 20°C under normal pressure . Key conditions include precise stoichiometry, inert atmosphere, and post-reaction purification via crystallization (e.g., from 1-butanol). Yield optimization often requires controlled temperature and catalyst recycling.

Q. How can researchers confirm the structural integrity and purity of this compound?

Structural characterization should include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify methoxy, piperazinyl, and aromatic proton environments.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% as per pharmaceutical standards) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., C11_{11}H16_{16}N3_3O·3HCl) and fragmentation patterns.
  • Elemental Analysis: Quantify C, H, N, and Cl content to validate stoichiometry .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility: Highly soluble in polar solvents like DMSO (2 mg/mL, warmed) and aqueous buffers (e.g., PBS pH 7.4) .
  • Stability: Store desiccated at 2–8°C to prevent hydrolysis or degradation. Avoid exposure to light, moisture, or reactive gases (e.g., NOx_x) .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection (GHS Category: Skin corrosion/irritation, severe eye damage) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management: Collect using non-sparking tools and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact the compound’s pharmacological or chemical properties?

Substituents influence electronic and steric properties, affecting binding affinity or reactivity. For example:

  • Methoxy (–OCH3_3): Enhances electron-donating effects, potentially increasing solubility and receptor interaction (e.g., serotonin receptor analogs) .
  • Comparative studies using DFT calculations (e.g., HOMO-LUMO energy gaps) and electrochemical impedance spectroscopy can quantify substituent effects on reactivity .

Q. How can researchers resolve contradictions in reported solubility or stability data across studies?

  • Controlled Replication: Repeat experiments under standardized conditions (e.g., solvent purity, temperature).
  • Advanced Analytical Techniques: Use dynamic light scattering (DLS) to detect aggregation or LC-MS/MS to identify degradation products .
  • Meta-Analysis: Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What methodologies are recommended for studying degradation pathways under accelerated stability conditions?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical Tools:
    • FT-IR Spectroscopy: Monitor functional group changes (e.g., amine oxidation).
    • SEM/EDS: Assess morphological and elemental composition shifts .
  • Kinetic Modeling: Use Arrhenius equations to predict shelf-life .

Q. What organ-specific toxicological effects should be prioritized in preclinical studies?

  • Acute Toxicity: Oral LD50_{50} determination in rodent models (GHS Category 4).
  • Target Organ Assessment: Focus on respiratory and renal systems due to piperazinyl metabolites. Histopathological analysis and serum biomarkers (e.g., creatinine, ALT) are critical .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological or oncological contexts?

  • Receptor Binding Assays: Screen against CNS targets (e.g., 5-HT receptors) using radioligand displacement (e.g., 3^3H-WAY100635 analogs) .
  • In Vivo Models: Use xenograft mice for antitumor efficacy studies (e.g., NUPR1 inhibition ).
  • Omics Approaches: Transcriptomics/proteomics to identify downstream signaling pathways.

Methodological Considerations

  • Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting experimental parameters (e.g., catalyst batch, solvent grade) .
  • Ethical Compliance: Follow institutional guidelines for toxicological testing and data reporting .

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